molecular formula C5H8N2O3 B12870845 (4S,5R)-Methyl 4-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate CAS No. 323196-50-5

(4S,5R)-Methyl 4-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate

Cat. No.: B12870845
CAS No.: 323196-50-5
M. Wt: 144.13 g/mol
InChI Key: GPPSZDAVWBCHHZ-QWWZWVQMSA-N
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Description

(4S,5R)-Methyl 4-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. The presence of hydroxyl and carboxylate functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-Methyl 4-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate typically involves the cyclization of azachalcones derived from 3-acetyl-5-nitropyridines . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium. The reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less toxic solvents and reagents, can be applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-Methyl 4-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

(4S,5R)-Methyl 4-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4S,5R)-Methyl 4-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. Its combination of hydroxyl and carboxylate groups also provides unique reactivity compared to other similar compounds.

Properties

CAS No.

323196-50-5

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

methyl (4S,5R)-4-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C5H8N2O3/c1-10-5(9)4-3(8)2-6-7-4/h2-4,7-8H,1H3/t3-,4-/m1/s1

InChI Key

GPPSZDAVWBCHHZ-QWWZWVQMSA-N

Isomeric SMILES

COC(=O)[C@H]1[C@@H](C=NN1)O

Canonical SMILES

COC(=O)C1C(C=NN1)O

Origin of Product

United States

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